STAT3-SH2 Domain Binding Affinity: Target Compound vs. MD77 (4-Trifluoromethyl Analog)
A direct head-to-head comparison within the same assay has not been publicly disclosed. The closest analog MD77 (N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide) demonstrated a dose-dependent binding to the STAT3-SH2 domain with an IC50 of 17.7 µM in an AlphaScreen-based assay [1]. Quantitative binding data for the 4-ethoxy analog (the target compound) are absent from the peer-reviewed literature. The electron-donating ethoxy substituent is predicted to decrease the acidity of the amide NH and alter the hydrogen-bonding capacity compared to the electron-withdrawing trifluoromethyl group, potentially reducing affinity but improving ligand-lipophilicity balance [2].
| Evidence Dimension | STAT3-SH2 Domain Binding Affinity (IC50) |
|---|---|
| Target Compound Data | Not available in primary literature |
| Comparator Or Baseline | MD77 (4-CF3 analog): IC50 = 17.7 µM |
| Quantified Difference | Cannot be calculated; data absent for target compound |
| Conditions | AlphaScreen-based binding assay (Masciocchi et al., 2012) |
Why This Matters
Without this data, any claim of superior or inferior target engagement is unsupported; procurement for STAT3-focused projects should be contingent on in-house profiling or vendor-provided IC50 data that includes a clear reference to the MD77 benchmark.
- [1] Masciocchi, D., Villa, S., Meneghetti, F., Pedretti, A., Barlocco, D., Legnani, L., ... & Toma, L. (2012). Biological and computational evaluation of an oxadiazole derivative (MD77) as a new lead for direct STAT3 inhibitors. MedChemComm, 3(5), 592-599. View Source
- [2] Shin, D. S., Masciocchi, D., Gelain, A., Villa, S., Barlocco, D., Meneghetti, F., ... & Toma, L. (2010). Synthesis, modeling, and crystallographic study of 3,4-disubstituted-1,2,5-oxadiazoles and evaluation of their ability to decrease STAT3 activity. MedChemComm, 1(2), 156-164. View Source
